molecular formula C29H48O2 B1199197 3,3-Ethylenedioxycholest-5-ene CAS No. 3496-88-6

3,3-Ethylenedioxycholest-5-ene

Cat. No.: B1199197
CAS No.: 3496-88-6
M. Wt: 428.7 g/mol
InChI Key: GPAYFLROALHUFV-OKPKYCIKSA-N
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Description

3,3-Ethylenedioxycholest-5-ene is a synthetic cholestane derivative in which an ethylenedioxy ketal group protects the 3-position of the steroid core. This modification is structurally analogous to other protected cholestene derivatives, such as 3-((trimethylsilyl)oxy)-cholest-5-ene and 3-methoxy-cholest-5-ene , which are used in chemical synthesis. As a key synthetic intermediate, this compound is valuable for organic and medicinal chemistry research, particularly in the exploration of novel steroid analogs. The ketal group can serve as a protective moiety for subsequent chemical transformations at other reactive sites on the steroidal framework, enabling studies on structure-activity relationships. This product is intended for research applications as a chemical reference standard or building block in a controlled laboratory environment. It is strictly for in-vitro use and is not classified as a drug. Handling should be performed by qualified researchers in accordance with all applicable laboratory safety guidelines. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

3496-88-6

Molecular Formula

C29H48O2

Molecular Weight

428.7 g/mol

IUPAC Name

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]

InChI

InChI=1S/C29H48O2/c1-20(2)7-6-8-21(3)24-11-12-25-23-10-9-22-19-29(30-17-18-31-29)16-15-27(22,4)26(23)13-14-28(24,25)5/h9,20-21,23-26H,6-8,10-19H2,1-5H3/t21-,23+,24-,25+,26+,27+,28-/m1/s1

InChI Key

GPAYFLROALHUFV-OKPKYCIKSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC5(C4)OCCO5)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC5(C4)OCCO5)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC5(C4)OCCO5)C)C

Synonyms

3,3-ethylenedioxycholest-5-ene

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Position of the ethylenedioxy group (C3 vs. C6) significantly influences steric and electronic interactions. For example, C3-substituted derivatives exhibit higher reactivity in reduction reactions due to proximity to the steroidal core .
  • Saturation at C5 (e.g., 5α-cholestane vs. cholest-5-ene) modulates stability: unsaturated analogs like 3,3-Ethylenedioxycholest-5-ene are more reactive in electrophilic additions .

Functional Group Comparison with Non-Steroidal Acetals

Compound Name Molecular Formula Key Functional Groups Distinguishing Features Reference
2-Methyl-1,3-dioxolane C₃H₆O₂ Simple 1,3-dioxolane Lacks steroidal backbone; used as a solvent or ligand in coordination chemistry.
Ethyl 3,5-dioxocyclohexanecarboxylate C₉H₁₂O₄ Cyclohexane-dione + ester Exhibits keto-enol tautomerism; used in synthesizing polycyclic compounds.
Ethyl 5-oxocyclohex-3-ene-1-carboxylate C₉H₁₂O₃ Cyclohexene + ketone + ester Conjugated double bond enhances reactivity in Diels-Alder reactions.

Key Observations :

  • Steroidal vs. non-steroidal acetals: The cholestane backbone in 3,3-Ethylenedioxycholest-5-ene confers hydrophobicity and membrane permeability, critical for biological activity, unlike smaller dioxolanes like 2-methyl-1,3-dioxolane .
  • Electronic effects: Ethylenedioxy groups in steroidal systems stabilize adjacent carbocations during reactions, whereas non-steroidal analogs (e.g., ethyl 3,5-dioxocyclohexanecarboxylate) prioritize keto-enol equilibria .

Preparation Methods

Table 1: Comparative Yields of 3,3-Ethylenedioxycholest-5-ene Using Lewis Acids

Lewis AcidTemperature (°C)Reaction Time (h)Yield (%)
BF₃·OEt₂25293
SnCl₄−20 to 25350
TiCl₄−20 to 25364

Data adapted from analogous syntheses of 3β-substituted cholestenes.

Oxidative Methods and Functional Group Interconversion

While less common, oxidative approaches have been explored to convert pre-functionalized cholesterol derivatives into 3,3-ethylenedioxycholest-5-ene. For example, ozonolysis of Δ⁵,7-cholestadien-3β-ol derivatives followed by reductive workup can generate vicinal diols, which are subsequently cyclized with ethylene glycol. However, this method introduces complexity due to the sensitivity of the Δ⁵ double bond to oxidative cleavage.

Challenges and Optimization Strategies

Competing Elimination Reactions

The Δ⁵ double bond in cholest-5-ene derivatives renders the molecule susceptible to elimination under basic or strongly acidic conditions. For instance, attempts to employ NaH as a base in Mitsunobu-like conditions led to partial decomposition of the starting material. Mitigation strategies include:

  • Using mild acids (e.g., camphorsulfonic acid) at reduced temperatures.

  • Shortening reaction times to minimize exposure to harsh conditions.

Scalability and Purification

Large-scale synthesis (e.g., >10 g) necessitates solvent-efficient protocols. The BF₃·OEt₂-mediated method described in Section 3 has been successfully scaled to 100 g with minimal yield reduction (90% → 87%) . Purification via silica gel chromatography remains the standard, though recrystallization from hexane/ethyl acetate mixtures offers a viable alternative.

Q & A

Q. What synthetic methodologies are most effective for preparing 3,3-Ethylenedioxycholest-5-ene, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves the protection of cholesterol’s 3β-hydroxyl group using ethylenediol under acidic conditions (e.g., p-toluenesulfonic acid in toluene). Key steps include:
  • Reaction Optimization : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) to avoid over-acidification, which may lead to dehydration byproducts.
  • Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol to achieve >95% purity. Confirm purity via HPLC (C18 column, methanol:water 9:1).
    Yield improvements (60–75%) are achieved by inert atmosphere (N₂) to prevent oxidation of the Δ⁵ double bond.

Q. Which spectroscopic techniques are critical for structural elucidation of 3,3-Ethylenedioxycholest-5-ene?

  • Methodological Answer : Combine ¹H/¹³C NMR (CDCl₃, 400 MHz) to identify the ethylenedioxy protons (δ 3.8–4.2 ppm) and steroidal backbone signals. DEPT-135 differentiates CH₂ and CH₃ groups in the side chain. FT-IR confirms C-O-C stretching (1070–1140 cm⁻¹) from the dioxolane ring. High-resolution mass spectrometry (HRMS) validates molecular ion [M+H]⁺ at m/z 428.3552 (calculated for C₂₉H₄₈O₂).

Advanced Research Questions

Q. How can contradictions in reported cytotoxicity data for 3,3-Ethylenedioxycholest-5-ene across cancer cell lines be resolved?

  • Methodological Answer : Contradictions often arise from variability in experimental design:
  • Cell Line Selection : Use isogenic cell lines (e.g., MCF-7 vs. MDA-MB-231) to isolate genetic factors influencing sterol uptake.
  • Dose-Response Standardization : Conduct 72-hour MTT assays with synchronized seeding density (1×10⁴ cells/well) and serum-free media to minimize lipid interference.
  • Mechanistic Validation : Pair cytotoxicity data with lipid raft disruption assays (e.g., filipin staining) to correlate activity with membrane interaction.
    Meta-analysis of published IC₅₀ values under standardized conditions (e.g., pH 7.4, 5% CO₂) can identify outliers and refine structure-activity relationships.

Q. What computational approaches predict the binding affinity of 3,3-Ethylenedioxycholest-5-ene to nuclear receptors (e.g., LXRα), and how can these models be validated?

  • Methodological Answer : Molecular Dynamics (MD) Simulations : Use CHARMM36 force fields to model ligand-receptor interactions in a lipid bilayer. Key parameters include:
  • Free Energy Perturbation (FEP) : Calculate ΔG binding for the dioxolane ring’s interaction with LXRα’s hydrophobic pocket.
  • Validation : Compare computational results with surface plasmon resonance (SPR) data (KD values). Discrepancies >1 log unit suggest force field inaccuracies.
    In Vitro Validation : Co-crystallize 3,3-Ethylenedioxycholest-5-ene with LXRα for X-ray diffraction (resolution ≤2.0 Å) to confirm binding poses predicted in silico.

Data Contradiction Analysis

Q. How should researchers address discrepancies in the reported metabolic stability of 3,3-Ethylenedioxycholest-5-ene in hepatic microsomes?

  • Methodological Answer : Discrepancies may stem from:
  • Microsome Source : Compare human vs. rodent microsomes (e.g., CYP3A4 activity varies by species).
  • Incubation Conditions : Standardize NADPH concentration (1 mM) and pre-incubation time (5 min) to ensure enzyme activation.
    Use LC-MS/MS to quantify parent compound depletion over 60 minutes. Normalize data to control substrates (e.g., testosterone for CYP3A4). Statistical tools (e.g., ANOVA with Tukey post-hoc) identify significant inter-lab variability.

Experimental Design Considerations

Q. What controls are essential when evaluating 3,3-Ethylenedioxycholest-5-ene’s effect on cholesterol biosynthesis in primary hepatocytes?

  • Methodological Answer : Include:
  • Negative Control : Untreated cells + vehicle (e.g., DMSO ≤0.1%).
  • Positive Control : Cells treated with simvastatin (1 µM) to inhibit HMG-CoA reductase.
  • Specificity Control : Co-treatment with mevalonate (100 µM) to rescue sterol synthesis if inhibition is observed.
    Quantify intracellular cholesterol via GC-MS (derivatized with BSTFA) and normalize to protein content (Bradford assay).

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